N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-16(21-2,14-10-6-7-11-15(14)17)12-18-22(19,20)13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCBQWRDAMFYET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide typically involves the reaction of 2-fluorophenylmethanol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then reacted with methoxypropylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide and analogous sulfonamide derivatives:
Physicochemical Properties
- Lipophilicity : The branched methoxypropyl group in the target compound may increase logP compared to ’s simpler N-ethyl-N-(2-methoxyphenyl) derivative, affecting blood-brain barrier penetration or metabolic clearance .
Hypothesized Pharmacological Profile
While direct data on the target compound is unavailable, structural analogs suggest:
- Antihyperglycemic Potential: The sulfonamide core and fluorinated aromatic system align with ’s active derivatives, though the absence of a sulfonylurea moiety may limit insulin secretion effects .
- Cytotoxicity : Fluorinated sulfonamides are often screened for anticancer activity (e.g., via SRB assays in ), though this remains speculative without empirical data .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group and a methoxypropyl side chain enhances its lipophilicity and may influence its binding interactions with biological targets.
This compound operates primarily through enzyme inhibition. The sulfonamide group can form hydrogen bonds with the active sites of various enzymes, leading to a reduction in their catalytic activity. The fluorine atom may increase the binding affinity and specificity towards certain targets, enhancing the compound's overall efficacy in biological systems .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that sulfonamides can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) reported as low as 6.28 mg/mL against various pathogens such as Escherichia coli and Staphylococcus aureus .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
| S. typhi | 6.45 |
| C. albicans | 6.63 |
| A. niger | 6.28 |
Anti-inflammatory Activity
In vivo studies have shown that related benzenesulfonamides can significantly reduce inflammation in carrageenan-induced rat paw edema models, achieving inhibition rates up to 94% at specific time intervals . This suggests that this compound may also possess anti-inflammatory properties.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigating various benzenesulfonamides found that compounds with similar structures demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could be effective in treating bacterial infections .
- Inflammation Models : In experimental models of inflammation, compounds structurally related to this compound showed promising results in reducing edema and inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .
- Molecular Docking Studies : Recent molecular docking studies have illustrated how the compound interacts with specific enzyme targets, providing insights into its mechanism of action and potential for lead optimization in drug development .
Q & A
Q. What are the common synthetic routes for N-[2-(2-Fluorophenyl)-2-methoxypropyl]benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and purification. Key steps:
Initial alkylation : Reacting 2-fluorophenyl precursors with methoxypropyl groups under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Sulfonylation : Introducing the benzenesulfonamide moiety using benzenesulfonyl chloride in the presence of triethylamine as a base .
Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product.
- Optimization Strategies :
- Temperature : Controlled heating (60–80°C) improves reaction rates while minimizing side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates .
- Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 2-fluorophenyl bromide, NaH, DMF | 65–70 | |
| Sulfonylation | Benzenesulfonyl chloride, Et₃N, DCM | 75–80 |
Q. How is the structural integrity and purity of this compound confirmed in academic research?
- Methodological Answer : Analytical techniques are critical for validation:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of methoxy (δ 3.2–3.5 ppm), fluorophenyl (δ 6.8–7.4 ppm), and sulfonamide (δ 7.5–8.0 ppm) groups .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 378.12) .
Q. What biological activities have been reported for this compound, and what experimental models are used to assess them?
- Methodological Answer : Reported activities include:
- Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–16 µg/mL) .
- Antifungal : Assessed using C. albicans in agar diffusion assays .
- Table 2 : Biological Activity Summary
| Activity | Model System | Assay Type | Key Findings | Reference |
|---|---|---|---|---|
| Antibacterial | S. aureus ATCC 25923 | MIC | MIC = 12.5 µg/mL | |
| Antifungal | C. albicans SC5314 | Disk diffusion | Zone of inhibition: 14 mm |
Advanced Research Questions
Q. What computational strategies are employed to predict the reactivity and stability of this sulfonamide derivative during synthesis?
- Methodological Answer : Advanced computational tools are integrated:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict transition states and intermediates in sulfonylation steps .
- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways for optimizing reaction conditions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from experimental variables:
- Assay Conditions : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Analogs : Compare bioactivity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify structure-activity relationships .
- Data Reproducibility : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
Q. What are the challenges in scaling up the synthesis of this compound from laboratory to pilot-scale, and how can they be methodologically addressed?
- Methodological Answer : Scaling challenges include:
- Heat Transfer : Exothermic sulfonylation requires jacketed reactors for temperature control .
- Solvent Recovery : Implement distillation systems to recycle DMF or DCM .
- Reactor Design : Use continuous-flow systems to improve mixing and reduce batch variability .
Data Contradiction Analysis Framework
- Step 1 : Cross-validate analytical data (e.g., NMR shifts, HRMS) to confirm compound identity .
- Step 2 : Re-test biological activity under standardized assay conditions .
- Step 3 : Use computational models to explore conformational flexibility impacting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
